2-Benzyl-5-(6-methylpyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole
Overview
Description
2-Benzyl-5-(6-methylpyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole, also known as BMPOP, is an organic compound that has been studied for its potential to be used in a variety of scientific research applications. BMPOP is a member of the pyrrole family, and its structure consists of a fused benzene ring and pyrrole ring. Its molecular formula is C13H19N3, and its molecular weight is 219.31 g/mol. BMPOP is a colorless solid at room temperature and is soluble in organic solvents.
Scientific Research Applications
Therapeutic Applications
Pyrrole subunits are found in various therapeutically active compounds including fungicides , antibiotics , anti-inflammatory drugs , cholesterol-reducing drugs, antitumor agents, and more. They are known to inhibit reverse transcriptase [HIV-1] and cellular DNA polymerases protein kinases .
Anti-fibrotic Activities
Compounds with pyrimidine and pyrrole structures have been found to present anti-fibrotic activities. For example, certain compounds were found to have better anti-fibrotic activities than known drugs like Pirfenidone .
properties
IUPAC Name |
2-benzyl-5-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-14-7-18(20-13-19-14)22-11-16-9-21(10-17(16)12-22)8-15-5-3-2-4-6-15/h2-7,13,16-17H,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFNVPBISXVUNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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